Product packaging for 6-Fluoro-2-phenylquinoline-8-carboxamide(Cat. No.:CAS No. 655222-68-7)

6-Fluoro-2-phenylquinoline-8-carboxamide

カタログ番号: B11852559
CAS番号: 655222-68-7
分子量: 266.27 g/mol
InChIキー: PMAUTSOOCPNNTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Fluoro-2-phenylquinoline-8-carboxamide is a synthetic small molecule based on a quinoline scaffold, intended for research applications only. This compound is part of a class of quinoline-carboxamide derivatives that have demonstrated significant potential in pharmacological research, particularly as selective antagonists of the P2X7 receptor (P2X7R) . The P2X7 receptor is an ATP-gated ion channel that is overexpressed in various pathological conditions, including several cancer types such as breast, colon, and prostate cancers . Receptor antagonism is a key therapeutic strategy, and compounds with this mechanism can inhibit abnormal cellular proliferation and promote apoptosis (programmed cell death) . Research on closely related quinoline-8-carboxamide and quinoline-3-carboxamide analogues has shown that these molecules exhibit potent and selective inhibitory activity against the P2X7 receptor, with low-micromolar to sub-micromolar IC50 values in calcium mobilization assays . The specific placement of the fluorine atom at the 6-position and the phenyl ring at the 2-position of the quinoline core is designed to optimize binding affinity and selectivity through strategic electronic and steric interactions . The primary value of this compound is for scientific investigation into purinergic signaling, cancer biology, and the development of novel oncology therapeutics. Researchers can use it as a chemical tool to study the role of the P2X7 receptor in disease models or as a lead structure for further medicinal chemistry optimization. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11FN2O B11852559 6-Fluoro-2-phenylquinoline-8-carboxamide CAS No. 655222-68-7

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

655222-68-7

分子式

C16H11FN2O

分子量

266.27 g/mol

IUPAC名

6-fluoro-2-phenylquinoline-8-carboxamide

InChI

InChI=1S/C16H11FN2O/c17-12-8-11-6-7-14(10-4-2-1-3-5-10)19-15(11)13(9-12)16(18)20/h1-9H,(H2,18,20)

InChIキー

PMAUTSOOCPNNTJ-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)F)C(=O)N

製品の起源

United States

Structure Activity Relationship Sar Elucidation and Molecular Optimization

Systematic Investigation of Substituent Effects on Biological Efficacy

The introduction of a fluorine atom at the C-6 position of the quinoline (B57606) nucleus is a key structural feature in many biologically active quinolones. nih.gov While its precise role is not always clearly defined, this modification has been shown to enhance antibacterial activity. nih.gov Fluorination can increase a compound's stability, lipophilicity, and its ability to interact with biological targets. ontosight.ai The increased lipophilicity can facilitate the penetration of biological membranes, leading to enhanced biological activity. ontosight.ai The incorporation of fluorine is known to enhance the biological activity of azaaromatics. researchgate.net For instance, in the development of fluoroquinolone antibacterial agents, the addition of a fluorine atom to the quinoline ring led to a dramatic enhancement in antibacterial potency. wikipedia.org However, in some cases, replacing the C-6 fluorine with other groups, such as an amino group, has been explored to potentially reduce side effects on the central nervous system while aiming for a higher level of antibacterial activity. nih.gov

The presence and substitution pattern of the phenyl group at the 2-position of the quinoline ring are critical determinants for receptor binding and potency. Research on 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists has highlighted that the benzene-condensed ring is a crucial determinant for optimal binding affinity. nih.gov The phenyl ring is thought to interact with specific binding regions in receptors. For instance, in dopamine (B1211576) D1 receptor agonists, a pendant phenyl ring is believed to interact with an accessory binding region. nih.gov The substitution on this phenyl ring can also significantly modulate activity. Studies have shown that electron-withdrawing substituents on the phenyl ring can be detrimental to binding, whereas polar groups, especially at the para-position, appear to be favored. nih.gov In the context of VEGFR-2 inhibitors, the terminal substituent aromatic ring can form hydrophobic bonds within the receptor's hydrophobic pocket, with a para-chloro substitution on the phenyl group being particularly noted. wikipedia.org

The carboxamide group at the 8-position of the quinoline scaffold plays a significant role in mediating biological activity, often through hydrogen bonding interactions. Modifications of this functional group have been extensively studied to improve potency and other pharmacological properties. For example, in a series of quinoline-3-carboxamides (B1200007), the N-substituent on the carboxamide was found to be critical for antioxidant activity. nih.gov Replacing an N-methyl with an N-phenyl substituent resulted in a weaker antioxidant agent. nih.gov In the context of antiviral agents, the antiviral activity of 8-hydroxyquinoline-2-carboxanilides was influenced by increasing the electron-withdrawing properties of substituents on the anilide (phenyl part of the carboxamide) ring. nih.gov The 1,2,3-triazole system is often used as a bioisostere for the amide group in medicinal chemistry, which may lead to better stabilization of the ligand-receptor complex through additional interactions. nih.gov

Table 1: Effect of Substituents on Biological Activity of Quinoline Derivatives

Position Substituent Effect on Activity Reference
6 Fluorine Generally enhances antibacterial activity and lipophilicity nih.govontosight.ai
2 Phenyl Crucial for receptor binding; para-substituents can be favorable nih.govnih.gov
8 Carboxamide N-substituents and phenyl ring substituents modulate activity nih.govnih.gov
Various Chloro Can enhance antileishmanial activity rsc.org
Various Trifluoromethyl Can increase inhibitory strength against certain enzymes researchgate.net

Pharmacophore Modeling and Design of Bioisosteric Analogues

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For quinoline derivatives, pharmacophore models have been developed to guide the design of new, more potent compounds. A six-point pharmacophore model for cytotoxic quinolines identified three hydrogen bond acceptors and three aromatic ring features as crucial for activity. scienceopen.com Another model for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov

This understanding of the key pharmacophoric features allows for the design of bioisosteric analogues, where one functional group is replaced by another with similar physical or chemical properties. A common bioisosteric replacement for the amide group is the 1,2,3-triazole system. nih.gov This substitution can potentially result in better stabilization of the ligand-receptor complex due to the additional interactions from the lone electron pairs of the nitrogen atoms in the triazole ring. nih.gov The strategy of bioisosteric replacement is an efficient tool for developing novel compounds by modifying the lead molecule to improve affinity, efficacy, and toxicity profiles. mdpi.com

Conformational Analysis and Intramolecular Hydrogen Bonding in Activity Modulation

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis helps in understanding the energetically favorable shapes a molecule can adopt. rsc.org For quinoline derivatives, the relative orientation of the substituent groups can be influenced by factors such as intramolecular hydrogen bonding.

Intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation, thereby influencing biological activity. In a series of 4-hydroxy-2-quinolinone derivatives, a strong intramolecular hydrogen bond was observed between the 4-OH group and the neighboring carbonyl group of the amide bond. nih.gov This interaction was confirmed by a characteristic signal at a very low field in the 1H-NMR spectra. nih.gov Similarly, in some quinoline-based thiosemicarbazide (B42300) derivatives, the formation of intramolecular hydrogen bonds is thought to be a factor in determining their biological profile, as it can reduce the probability of the functional group forming hydrogen bonds with the intended biological target. nih.gov The presence of such bonds can lock the molecule into a more rigid conformation, which may be either favorable or unfavorable for receptor binding.

Mechanistic Insights into the Biological Activity of 6 Fluoro 2 Phenylquinoline 8 Carboxamide and Analogues

Enzyme Inhibition as a Primary Mode of Action

The biological effects of 6-Fluoro-2-phenylquinoline-8-carboxamide and related compounds are largely attributed to their function as enzyme inhibitors. The specific quinoline-8-carboxamide (B1604842) scaffold allows for targeted interactions within the active sites of several critical enzymes, leading to the modulation of their catalytic functions.

The quinoline-8-carboxamide core structure has been identified as a promising pharmacophore for the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. A series of these compounds were designed to mimic the nicotinamide portion of the NAD+ substrate, with an intramolecular hydrogen bond helping to maintain the required conformation for binding to the enzyme's active site. nih.gov

Studies on this class of compounds revealed important structure-activity relationships. While substitutions at the 3-position of the quinoline (B57606) ring required small, narrow groups to maintain activity, modifications at the 2-position were found to significantly enhance inhibitory potency. nih.gov For instance, the introduction of a methyl group at the 2-position resulted in a compound with an IC50 value of 500 nM, which is more potent than the standard water-soluble inhibitor 5-aminoisoquinolin-1-one (5-AIQ) (IC50 = 1.8 µM). nih.gov This suggests that the 2-phenyl group of this compound could contribute favorably to its inhibitory activity against PARP-1. The mechanism of action for these inhibitors is believed to involve competition with the NAD+ substrate, thereby preventing the auto-poly(ADP-ribosyl)ation of PARP-1 and trapping the enzyme on damaged DNA. nih.gov

Table 1: PARP-1 Inhibition by Quinoline-8-carboxamide Analogues

Compound Substitution PARP-1 IC50
2-Methylquinoline-8-carboxamide 2-Methyl 500 nM nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Analogues of this compound have been investigated for their ability to inhibit various isoforms of human carbonic anhydrase (hCA). While data on the specific 8-carboxamide derivative is limited, studies on a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have demonstrated significant inhibitory activity. nih.gov These compounds showed differential inhibition across the tested isoforms, with the most potent activity generally observed against hCA I and hCA II.

For example, one analogue, compound 5h in a synthesized series, displayed low nanomolar inhibition of hCA I (KI = 61.9 nM) and hCA II (KI = 33.0 nM). nih.gov In contrast, the inhibition of the membrane-bound isoform hCA IV was more moderate, with inhibition constants for the series ranging from 657.2 to 6757 nM. nih.gov The tumor-associated isoform hCA IX was not inhibited by these specific analogues. nih.gov This differential activity highlights the potential for developing isoform-selective inhibitors based on the quinoline scaffold.

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Quinoline-2-carboxamide Analogues

Compound hCA I (KI) hCA II (KI) hCA IV (KI)
Analogue 5a - 88.4 nM nih.gov -
Analogue 5b - 85.7 nM nih.gov -
Analogue 5h 61.9 nM nih.gov 33.0 nM nih.gov -

This table is interactive and can be sorted by clicking on the column headers. '-' indicates data not specified in the source.

Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer metabolism, and its modulation is an attractive therapeutic strategy. nih.govresearchgate.net Quinoline-based structures have been designed as PKM2 modulators. While direct studies on this compound are not prominent, related 8-quinolinesulfonamide derivatives have been identified as potent modulators. nih.govnih.gov

These compounds act on PKM2, which exists in a highly active tetrameric state and a less active dimeric state. frontiersin.orgmdpi.com By influencing this equilibrium, modulators can alter glycolytic flux. The less active dimeric form of PKM2 leads to an accumulation of glycolytic intermediates, which are then redirected into anabolic pathways to support cancer cell proliferation. frontiersin.org In vitro experiments with an 8-quinolinesulfonamide analogue (compound 9a) demonstrated an ability to reduce intracellular pyruvate levels in A549 lung cancer cells, impacting cell viability and cycle distribution. nih.govnih.gov This indicates that the quinoline scaffold can effectively target PKM2 and induce metabolic reprogramming in cancer cells.

The development of isoform-selective histone deacetylase (HDAC) inhibitors is a key goal in epigenetic therapy. While specific data for this compound is not available, research on related structures provides insights into potential selectivity. Subtle structural modifications can lead to significant changes in isoform specificity. nih.gov For example, in a series of benzamide-based inhibitors, the presence of a fluorine atom was found to influence selectivity for HDAC3. nih.govmdpi.com

HDAC3 selectivity is considered therapeutically important, and achieving it often depends on exploiting small differences in the enzyme's active site. nih.gov For instance, the 2-methylthiobenzamide compound 16 was found to be a highly selective HDAC3 inhibitor (IC50 = 29 nM) with over 690-fold selectivity over HDAC1. nih.gov The presence of a fluorine substituent on the cap group of other inhibitors has been shown to provide selectivity for HDAC3 degradation when incorporated into PROTACs. mdpi.com This suggests that the 6-fluoro substituent on the quinoline ring of this compound could play a role in directing its binding and potential selectivity toward specific HDAC isoforms like HDAC3.

The enzyme CD38 is a primary regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels, and its inhibition can reverse age-related NAD+ decline. nih.govnih.gov A potent and specific inhibitor of CD38, known as compound 78c, shares a core quinoline carboxamide structure with this compound. This inhibitor has been shown to increase tissue NAD+ levels by directly inhibiting the NADase catalytic activity of CD38. nih.gov

The inhibition mechanism appears to be competitive with nicotinamide, one of the products of the CD38 reaction. nih.gov By blocking CD38, the inhibitor prevents the degradation of NAD+, thereby boosting its levels and enhancing the activity of NAD+-dependent enzymes like sirtuins. nih.govnih.gov This restoration of NAD+ homeostasis has been linked to improvements in age-related metabolic dysfunction. nih.gov The effectiveness of this quinoline-based inhibitor underscores the potential of this compound to act as a modulator of NAD+ metabolism through the inhibition of CD38. nih.govresearchgate.net

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for treating neurodegenerative disorders like Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine. mdpi.comnih.gov While many known inhibitors are based on other scaffolds, the quinoline core is present in some cholinesterase inhibitors.

c-Met Kinase Inhibition (related to quinoxaline derivatives, for general class insight)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cellular processes such as proliferation, migration, and invasion. wikipedia.org Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. wikipedia.orgnih.gov Small molecule inhibitors targeting the ATP-binding site of c-Met are a key strategy for inhibiting its kinase activity. wikipedia.org

While direct studies on this compound as a c-Met inhibitor are not extensively detailed in the provided context, the broader classes of quinoline and quinoxaline derivatives have been widely explored as potent c-Met kinase inhibitors. nih.govnih.govnih.gov These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding site in the kinase domain of the c-Met receptor. nih.govekb.egekb.eg This binding prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades that contribute to tumor growth and metastasis. ekb.eg

For instance, a series of novel quinoxaline derivatives demonstrated potent inhibitory activity against the c-Met kinase enzyme and showed efficacy in c-Met overexpressed human gastric cancer cell lines. nih.gov Similarly, extensive research on quinoline-based inhibitors, such as cabozantinib and foretinib, has shown their ability to bind to the c-Met kinase domain, occupying the ATP-binding site and an adjacent deep hydrophobic pocket. nih.gov The development of these inhibitors often involves modifying the quinoline or quinoxaline scaffold to enhance potency and selectivity. wikipedia.orgnih.govnih.gov The structural similarity of this compound to these established inhibitor classes suggests a potential mechanism of action through competitive inhibition at the c-Met ATP-binding site.

Receptor-Mediated Biological Effects

P2X7 Receptor (P2X7R) Antagonism: Ligand-Gated Ion Channel Modulation

The P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on immune cells, where it mediates inflammatory responses. nih.govfrontiersin.org Upon activation by high concentrations of extracellular ATP, P2X7R forms a non-selective cation channel, leading to Ca2+ and Na+ influx, K+ efflux, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov Its role in inflammation has made it a target for various pathological conditions, including chronic inflammation, pain, and cancer. nih.govnih.gov

Quinoline-carboxamide derivatives have been identified as a promising class of P2X7R antagonists. nih.gov Research into the structure-activity relationship (SAR) of these compounds has shown that substitutions on the phenyl ring can significantly improve their inhibitory potency and selectivity for the human P2X7 receptor (h-P2X7R). nih.gov For example, the introduction of electron-withdrawing groups can enhance the compound's affinity for the receptor. nih.gov

One study highlighted a quinoline-carboxamide analogue, compound 1e , which demonstrated a ten-fold enhancement in potency compared to a reference compound, with an IC50 value of 0.457 ± 0.03 μM. nih.gov These antagonists are believed to act non-competitively, binding to an allosteric site on the receptor rather than the ATP-binding site. mdpi.com This modulation prevents the conformational changes required for channel opening, thereby inhibiting downstream events like Ca2+ mobilization and pro-inflammatory cytokine release. nih.govnih.gov The antagonistic activity of these compounds on P2X7R also induces apoptotic cell death in cancer cell lines where the receptor is overexpressed. nih.gov

Compound IDDescriptionIC50 (μM) against h-P2X7R
1e Carboxamide analogue with -OCF3 substitution0.457 ± 0.03
1d Carboxamide analogue0.682
RB-2 Reference compound4.44 ± 5.21

Data derived from a study on quinoline-carboxamide derivatives as P2X7R antagonists. nih.gov

Sonic Hedgehog (SHh) Pathway Inhibition

The Sonic Hedgehog (SHh) signaling pathway is fundamental during embryonic development and tissue homeostasis. frontiersin.org Aberrant activation of this pathway is linked to the initiation and progression of various cancers. frontiersin.orgnih.govnih.gov The canonical pathway is initiated when the SHh ligand binds to the Patched1 (PTCH1) receptor, relieving its inhibition of the Smoothened (SMO) protein. wikipedia.orgresearchgate.net Activated SMO then triggers a cascade that leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. frontiersin.orgwikipedia.org

Inhibition of the SHh pathway, particularly at the level of the SMO receptor, has become a key strategy in cancer therapy. nih.govwikipedia.org Small molecule inhibitors like vismodegib are designed to bind to and inhibit SMO, thereby preventing the downstream activation of Gli proteins and halting the pro-oncogenic signaling. nih.govnih.govresearchgate.net

While specific studies detailing the mechanism of this compound on the SHh pathway are not available in the provided context, related heterocyclic scaffolds, such as pyrrolo[3,2-c]quinoline-4-one derivatives, have been discovered as novel hedgehog signaling inhibitors. nih.govnih.gov These findings indicate that the quinoline core can serve as a scaffold for developing SHh pathway inhibitors. Such compounds would likely function by targeting a key component of the pathway, such as SMO, to suppress the aberrant signaling that drives tumor growth.

Anti-infective Mechanisms of Action

Antimalarial Activity: Targeting Plasmodium falciparum Elongation Factor 2 (PfEF2)

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarials with novel mechanisms of action. nih.gov One such novel target is the parasite's translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis. acs.orgguidetopharmacology.org PfEF2 catalyzes the GTP-dependent translocation of the ribosome along messenger RNA during protein synthesis. guidetopharmacology.org

A medicinal chemistry program starting from a 2,6-disubstituted quinoline-4-carboxamide scaffold led to the discovery of compound DDD107498 , a potent antimalarial agent. acs.orgnih.gov This compound, a close analogue of this compound, was found to inhibit protein synthesis in P. falciparum. acs.org Through chemoproteomics and genetic studies, PfEF2 was identified as the specific molecular target of this compound series. acs.org Inhibition of PfEF2 stalls the elongation step of protein synthesis, leading to parasite death. acs.org

This mechanism is distinct from most existing antimalarial drugs and is effective against multiple life-cycle stages of the parasite. acs.org The optimization of the quinoline-4-carboxamide series resulted in compounds with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. acs.org

CompoundTargetMechanism of ActionIn Vitro Potency (EC50)
DDD107498 Plasmodium falciparum Elongation Factor 2 (PfEF2)Inhibition of protein synthesis120 nM (initial hit) to <1 nM (optimized)

Data based on the discovery of the quinoline-4-carboxamide series. acs.org

Antiviral Activity: Inhibition of Viral Replication Proteins (e.g., EV-D68 2C protein)

Enterovirus D68 (EV-D68) is a virus that can cause severe respiratory illness and is associated with neurological complications like acute flaccid myelitis. nih.govnih.gov There is an urgent need for effective antiviral therapies, and the viral non-structural protein 2C has emerged as an attractive drug target. nih.govnih.gov The 2C protein is a highly conserved helicase that is essential for viral replication, playing multiple roles in genome replication, encapsidation, and uncoating. nih.govresearchgate.net

Analogues of this compound have been identified as potent inhibitors of EV-D68. nih.gov Specifically, a study on quinoline analogs identified N-[2-(dimethylamino)ethyl]-6-fluoro-2-phenylquinoline-4-carboxamide (19a ) as a lead compound. The mechanism of action for this class of compounds was determined to be the inhibition of viral RNA and protein synthesis. nih.gov This is consistent with the targeting of the viral 2C protein, which disrupts the replication machinery of the virus. nih.gov These quinoline-based inhibitors demonstrate potent antiviral activity not only in standard cell lines but also in neuronal cells, highlighting their potential for treating both respiratory and neurological infections caused by EV-D68. nih.gov

CompoundTarget VirusProposed Target ProteinAntiviral Mechanism
Quinoline Analogue 19a Enterovirus D68 (EV-D68)Viral 2C ProteinInhibition of viral RNA and protein synthesis

Information based on a study of quinoline analogs as EV-D68 antivirals. nih.gov

Antibacterial Spectrum and Resistance Reversal Modalities

The antibacterial potential of the quinoline scaffold is well-established, with fluoroquinolones being a major class of antibiotics. The introduction of a fluorine atom at the C-6 position, as seen in this compound, is a hallmark of many potent antibacterial agents.

While the specific antibacterial spectrum for this compound is not detailed in available studies, quinoline derivatives have demonstrated broad activity against both Gram-positive and Gram-negative bacteria. nih.gov The functional groups on the quinoline ring significantly influence the spectrum and potency of the antibacterial effect. semanticscholar.org For instance, certain quinoline-based compounds show potent activity against multidrug-resistant (MDR) Gram-positive strains, including Clostridium difficile. nih.gov

Furthermore, the carboxamide moiety, particularly in quinoline and quinazoline structures, has been investigated for its role in reversing bacterial drug resistance. One of the primary mechanisms of resistance is the overexpression of efflux pumps, such as AcrB in Gram-negative bacteria, which expel antibiotics from the cell. Novel quinazoline-2-carboxamide derivatives have been designed to act as AcrB inhibitors, thereby potentiating the activity of conventional antibiotics and reversing multidrug resistance. nih.gov These inhibitors are thought to bind within a hydrophobic trap in the AcrB protein. nih.gov Similarly, quinoline–sulfonamide hybrids have demonstrated synergistic effects when combined with antibiotics like ciprofloxacin, suggesting a strategy to combat resistant bacterial strains. rsc.org

Table 1: Antibacterial Activity of Representative Quinoline Analogues

Compound/Analogue Bacterial Strain Activity (MIC in µg/mL) Reference
Quinoline-Sulfonamide Hybrid (QS-3) P. aeruginosa 64 rsc.org
2-Fluoro 9-oxime ketolide-quinolone Hybrid (Compound 18) S. pneumoniae ATCC 49619 ≤ 0.008 nih.gov

Antifungal Action Pathways

Fluoroquinolone compounds, traditionally known as antibacterials, also exhibit antifungal properties. The primary mechanism for this activity is believed to be the inhibition of fungal DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.govproquest.com This target is homologous to the bacterial DNA gyrase inhibited by antibacterial quinolones. The susceptibility of fungal topoisomerase II to quinolones can be higher than that of mammalian enzymes, providing a degree of selective toxicity. nih.gov

Studies have shown that certain fluoroquinolones can inhibit the growth of various Candida species. proquest.com Moreover, these compounds can act synergistically with established antifungal drugs. For example, fluoroquinolones have been found to potentiate the activity of echinocandins (e.g., caspofungin) against Aspergillus fumigatus. portlandpress.com While echinocandins inhibit the synthesis of the fungal cell wall component (1,3)-β-D-glucan, the addition of a fluoroquinolone enhances this effect, possibly through a complementary mechanism of action that may involve the ergosterol biosynthesis pathway. portlandpress.com Although some quinolones show no direct antifungal activity in vitro, they can still enhance the efficacy of drugs like fluconazole and amphotericin B in in vivo models of candidiasis, suggesting complex interactions that may involve host factors or alternative fungal targets. nih.gov

Antileishmanial Activity

The 2-substituted quinoline scaffold is a promising framework for the development of new antileishmanial drugs. nih.gov Analogues featuring a phenyl group at the 2-position, similar to this compound, have been evaluated for their activity against various Leishmania species.

The mechanism of action for these compounds is multifaceted. It can involve the disruption of the parasite's bioenergetics by altering the mitochondrial electrochemical potential. nih.gov This disruption leads to an increase in the generation of reactive oxygen species (ROS) and the induction of apoptosis-like cell death in the parasite. Certain phosphorated quinoline derivatives have also been shown to inhibit Leishmania topoisomerase IB, an enzyme essential for DNA replication and repair.

Various 2-phenylquinoline (B181262) and related analogues have demonstrated significant efficacy against both the promastigote (insect stage) and amastigote (intracellular stage) forms of the parasite, with some compounds showing potency greater than the reference drug miltefosine. nih.gov

Table 2: Antileishmanial Activity of 2-Substituted Quinoline Analogues

Compound/Analogue Leishmania Species Activity Metric Value (µM) Reference
Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate (Compound 46) L. infantum promastigotes IC₅₀ 10.32 nih.gov
Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate (Compound 46) L. infantum axenic amastigotes IC₅₀ 2.17 nih.gov
4-Aminostyrylquinoline Derivative (Compound 54) L. donovani promastigotes IC₅₀ 2.1 nih.gov

Cellular Effects and Pathway Perturbations in Disease Models (Pre-clinical Focus)

Anti-proliferative Effects on Cancer Cell Lines

The quinoline nucleus is a common scaffold in a multitude of anticancer agents, and its derivatives have shown significant anti-proliferative activity against a wide range of cancer cell lines. arabjchem.org Specifically, compounds featuring 2-phenyl and 8-carboxamide or related substitutions have been a focus of research.

While IC₅₀ values for this compound are not specifically reported, related quinoline-carboxamide and 2-phenylquinoline derivatives have demonstrated potent cytotoxic effects. For example, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives inhibited the proliferation of various cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov Similarly, certain quinoline-8-sulfonamide derivatives have shown high cytotoxicity toward multiple cancer cell lines, including those of the lung (A549), skin (COLO829), and breast (MDA-MB-231). mdpi.com The substitution pattern on the quinoline and phenyl rings plays a crucial role in determining the potency and selectivity of these compounds. brieflands.com

Table 3: Anti-proliferative Activity of Structurally Related Quinoline Derivatives

Compound/Analogue Cancer Cell Line Activity (IC₅₀ in µM) Reference
6-cinnamamido-quinoline-4-carboxamide derivative (5d) CCRF/CEM (Leukemia) 0.5 nih.gov
6-cinnamamido-quinoline-4-carboxamide derivative (5e) NTUB1 (Bladder Cancer) 2.2 nih.gov
2-Phenylquinoline-4-carboxylic Acid Derivative (D28) K562 (Leukemia) 1.98 frontiersin.org
Quinoline-8-sulfonamide derivative (9a) A549 (Lung Cancer) 223.1 (as µg/mL) mdpi.com

Induction of Programmed Cell Death (Apoptosis) Pathways

A primary mechanism through which quinoline-based anticancer agents exert their effect is the induction of apoptosis. rsc.org Derivatives of 2-phenylquinoline-4-carboxamide have been shown to induce cell death primarily via apoptosis. researchgate.net

The apoptotic process triggered by these compounds often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. mdpi.com Activated caspase-3 is responsible for the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Furthermore, quinoline-carboxamide analogues have been shown to modulate the expression of proteins in the Bcl-2 family. These compounds can down-regulate the expression of anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as BAX, thereby shifting the cellular balance in favor of cell death. mdpi.com The induction of apoptosis by these derivatives contributes significantly to their anticancer effects. frontiersin.org

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

In addition to inducing apoptosis, many quinoline derivatives disrupt the normal progression of the cell cycle in cancer cells, often leading to arrest in the G2/M phase. rsc.org This arrest prevents cells from entering mitosis, ultimately inhibiting proliferation and often leading to apoptotic cell death.

The mechanism behind G2/M arrest can vary. Some quinoline-chalcone hybrids have been identified as tubulin inhibitors; by interfering with microtubule dynamics, they disrupt the formation of the mitotic spindle, a critical step for cell division. rsc.org This disruption activates the spindle assembly checkpoint and causes cells to accumulate in the G2/M phase. rsc.org

Other quinoline derivatives can modulate the activity of key cell cycle regulatory proteins. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been shown to induce G2/M arrest in leukemia cells. frontiersin.org This effect is often associated with changes in the levels or activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, such as the Cyclin B1/CDK1 complex, which is a master regulator of the G2 to M transition. rsc.org

Computational Chemistry and in Silico Approaches in Compound Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand and its target protein.

Molecular docking simulations are instrumental in predicting how 6-Fluoro-2-phenylquinoline-8-carboxamide or its analogs bind within the active site of a target protein. These simulations calculate the binding energy, which is a measure of the affinity between the ligand and the target. For instance, studies on similar quinoline-carboxamide derivatives have shown that these compounds can achieve favorable binding energies when docked into the active sites of various enzymes. The binding mode reveals the specific conformation of the ligand and its orientation relative to the key amino acid residues in the binding pocket. The stability of the predicted binding mode is often further assessed using more rigorous computational methods like molecular dynamics simulations. In silico molecular docking can be used to evaluate binding affinities. nih.gov

Pharmacophore modeling, which is often used in conjunction with docking, helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For quinoline (B57606) derivatives, common pharmacophoric features might include hydrogen bond donors and acceptors from the carboxamide group, and aromatic/hydrophobic regions from the quinoline and phenyl rings. nih.gov Understanding these key interactions and features is vital for the rational design of more potent and selective analogs. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of the docked complex, revealing how the ligand and protein adapt to each other. genominfo.org These simulations can confirm the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. nih.gov By analyzing the trajectory of the simulation, researchers can identify conformational changes in the protein upon ligand binding and observe the persistence of key interactions throughout the simulation. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic and structural properties of a molecule. nih.gov These methods provide a detailed understanding of the electron distribution and reactivity of this compound.

Density Functional Theory (DFT) is widely used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic structure. researchgate.net A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For this compound, DFT calculations can predict which parts of the molecule are most likely to be involved in chemical reactions or interactions with biological targets. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule. researchgate.netresearchgate.net The MEP map displays regions of negative and positive electrostatic potential on the molecular surface, which are typically color-coded (e.g., red for negative, blue for positive). researchgate.net These maps are invaluable for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. chemrxiv.org For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the fluorine atom, indicating regions that are favorable for electrophilic attack or hydrogen bond donation. Conversely, positive potential would be expected around the hydrogen atoms of the amide group. This information can guide the design of compounds with improved binding characteristics. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors that correlate with the desired biological effect. These descriptors can be steric (e.g., molecular size and shape), electronic (e.g., charge distribution, dipole moment), or hydrophobic (e.g., partition coefficient).

For instance, QSAR studies on various quinoline derivatives have been conducted to explore their potential as anticancer, antibacterial, and antimalarial agents. In the context of anticancer research, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to elucidate the structural requirements for cytotoxicity in cancer cell lines. These studies have revealed that modifications to the quinoline core, such as the introduction of specific substituents at various positions, can significantly impact their antiproliferative activity. The insights gained from these models can be extrapolated to guide the structural modifications of this compound to optimize its potential therapeutic effects.

A hypothetical QSAR study on a series of 2-phenylquinoline-8-carboxamide analogs might involve the descriptors outlined in the table below.

Descriptor CategoryExample DescriptorsPotential Impact on Activity
Electronic Dipole Moment, HOMO/LUMO EnergiesInfluences receptor binding and reactivity
Steric Molecular Volume, Surface AreaAffects fit within a biological target
Hydrophobic LogP (Partition Coefficient)Governs membrane permeability and distribution
Topological Connectivity IndicesDescribes molecular branching and shape

By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values), a predictive QSAR model can be developed. Such a model would be invaluable in the rational design of novel this compound derivatives with enhanced therapeutic potential.

Computational Assessment of Physicochemical Properties for Drug Design

The success of a drug candidate is not solely dependent on its biological activity; its physicochemical properties play a crucial role in determining its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. In silico tools are widely used to predict these properties early in the drug discovery process, allowing for the identification and mitigation of potential liabilities. While specific computational ADMET data for this compound is not extensively documented, the properties of related quinoline derivatives have been investigated, providing a valuable frame of reference.

Key physicochemical properties that are routinely assessed computationally include lipophilicity (LogP), aqueous solubility (LogS), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated in the context of established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound has a molecular weight greater than 500, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Computational platforms can predict a wide array of ADMET-related properties. For a compound like this compound, these predictions would offer a preliminary assessment of its drug-like characteristics. The table below illustrates the types of physicochemical properties that would be computationally evaluated and their significance in drug design.

PropertySignificance in Drug Design
Molecular Weight (MW) Influences size-dependent diffusion and absorption.
LogP (Lipophilicity) Affects solubility, permeability, and plasma protein binding.
LogS (Aqueous Solubility) Crucial for dissolution and absorption in the gastrointestinal tract.
Topological Polar Surface Area (TPSA) Correlates with intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors Impacts solubility and binding to biological targets.
Blood-Brain Barrier (BBB) Permeability Predicts the ability of a compound to enter the central nervous system.
Human Intestinal Absorption (HIA) Estimates the extent of absorption from the gut.
Cytochrome P450 (CYP) Inhibition Predicts potential for drug-drug interactions.

Future Perspectives and Translational Research Potential

Identification of Underexplored Biological Targets for Quinoline-8-carboxamides

While quinoline-8-carboxamides and their analogs have been investigated against several targets, numerous pathways remain underexplored. The established activities provide a foundation for identifying novel applications for compounds like 6-Fluoro-2-phenylquinoline-8-carboxamide.

Known targets for quinoline (B57606) scaffolds include a wide range of protein kinases, topoisomerases, and metabolic enzymes. nih.gov For instance, various quinoline derivatives have been developed as inhibitors of kinases pivotal to cancer progression, such as c-Met, VEGF, and EGF receptors. nih.gov Specifically, quinoline-3-carboxamides (B1200007) have been explored as inhibitors of DNA Damage and Response (DDR) pathway kinases like ATM kinase. researchgate.netmdpi.com

Beyond the well-trodden path of kinase inhibition, several underexplored target classes present exciting opportunities:

Metalloenzymes: The 8-hydroxyquinoline (B1678124) motif, a close structural relative of the 8-carboxamide, is a well-known metal-binding pharmacophore used to target metalloenzymes. nih.gov This suggests that this compound could be engineered to inhibit specific metalloenzymes, such as matrix metalloproteinases or 2-oxoglutarate (2OG)/Fe(II) dependent oxygenases, which are implicated in cancer and other diseases. nih.gov

Epigenetic Targets: The NAD-hydrolyzing enzyme CD38 has been identified as a target for 4-amino-8-quinoline carboxamides, which led to the elevation of NAD levels in vivo. researchgate.net This opens the door to exploring this compound and its derivatives as modulators of other epigenetic enzymes or pathways dependent on NAD+ levels, which are critical in aging and metabolic diseases.

Metabolic Kinases: While mainstream signaling kinases are common targets, metabolic enzymes like Pyruvate Kinase M2 (PKM2) are gaining attention in cancer therapy. Quinoline-8-sulfonamides, structurally similar to carboxamides, have been designed as PKM2 modulators. nih.gov Investigating the potential of this compound to modulate PKM2 or other key glycolytic enzymes could yield novel cancer therapeutics.

Viral Enzymes: The 2-phenylquinoline (B181262) scaffold has shown promise in developing broad-spectrum anti-coronavirus agents by targeting viral enzymes like the nsp13 helicase. nih.gov This suggests a potential for repurposing or designing 2-phenylquinoline-8-carboxamide derivatives for antiviral applications.

Table 1: Potential and Underexplored Biological Targets for Quinoline-8-Carboxamides
Target ClassSpecific ExamplesTherapeutic AreaRationale for Exploration
Protein KinasesATM, c-Met, VEGFR, EGFROncologyWell-established activity for the quinoline scaffold. nih.govnih.gov
Metabolic EnzymesPyruvate Kinase M2 (PKM2), Carbonic AnhydrasesOncology, Metabolic DiseasesActivity demonstrated by structurally related quinoline-8-sulfonamides and -carboxamides. nih.govresearchgate.net
NAD+ Metabolism EnzymesCD38Metabolic Diseases, AgingProven target for 4-amino-8-quinoline carboxamides. researchgate.net
MetalloenzymesMatrix Metalloproteinases (MMPs), 2OG OxygenasesOncology, InflammationBased on the metal-chelating properties of the related 8-hydroxyquinoline scaffold. nih.gov
Viral Enzymesnsp13 Helicase (Coronaviruses)Infectious DiseasesActivity shown by the 2-phenylquinoline core structure. nih.gov
DNA/Associated ProteinsDNA Intercalation, TopoisomerasesOncologyA known mechanism for certain quinoline and quinolone carboxamides. nih.govnih.gov

Development of Advanced Synthetic Methodologies for Enhanced Diversity

To fully explore the therapeutic potential of this compound, the generation of structurally diverse analogs is essential for extensive structure-activity relationship (SAR) studies. Modern synthetic methodologies offer powerful tools to achieve this with high efficiency and precision.

Traditional methods for quinoline synthesis, such as the Friedländer synthesis, are often limited in scope and require harsh conditions. mdpi.com Advanced techniques provide access to a much broader chemical space.

Transition-Metal-Catalyzed C-H Functionalization: This has become a premier strategy for the regioselective modification of heterocyclic cores. nih.gov Catalysts based on palladium, rhodium, cobalt, or copper can selectively activate specific C-H bonds on the quinoline or phenyl rings, allowing for the direct introduction of a wide variety of functional groups (e.g., alkyl, aryl, amine, amide). mdpi.comacs.orgrsc.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom- and step-economical. For example, C-H activation could be used to modify positions C3-C8 on the quinoline core or the ortho/meta/para positions of the 2-phenyl ring, creating a library of analogs from a common intermediate. nih.govacs.org

Photocatalysis: Visible-light-mediated reactions represent a green and efficient alternative for synthesizing and functionalizing quinolines. rsc.orgdechema.de These methods can drive reactions like oxidative cyclizations and dehydrogenations under mild, ambient temperature conditions, often using inexpensive organic dyes or metal complexes as catalysts and environmentally benign oxidants like molecular oxygen. acs.orgorganic-chemistry.org Photocatalysis can be employed to build the quinoline core or to perform late-stage functionalization. mdpi.com

Multicomponent Reactions (MCRs): MCRs enable the construction of complex molecules like quinolines in a single step from three or more starting materials. rsc.org Reactions like the Povarov reaction build diverse quinoline scaffolds with high atom economy, allowing for the rapid generation of compound libraries by simply varying the initial building blocks. rsc.org

Table 2: Comparison of Synthetic Methodologies for Quinoline Derivatives
MethodologyDescriptionAdvantagesPotential Application for Analog Synthesis
Traditional Methods (e.g., Friedländer)Condensation of an o-aminoaryl aldehyde/ketone with a compound containing an α-methylene ketone.Well-established, reliable for specific substrates.Limited by availability of starting materials.
C-H Activation/FunctionalizationDirect replacement of a C-H bond with a C-C or C-X bond using a transition metal catalyst. nih.govHigh atom economy, regioselectivity, late-stage modification. mdpi.comSystematic modification of all positions on the quinoline and phenyl rings.
Visible-Light PhotocatalysisUse of light energy to drive redox reactions for ring formation or functionalization. dechema.deMild conditions, green chemistry, unique reactivity. rsc.orgBuilding the quinoline core or introducing alkyl/aryl groups. mdpi.com
Microwave-Assisted SynthesisUse of microwave irradiation to rapidly heat reactions. numberanalytics.comReduced reaction times, improved yields, high efficiency. mdpi.comAccelerating traditional condensation or cross-coupling steps.
Multicomponent Reactions (MCRs)Convergent, one-pot synthesis from ≥3 starting materials. rsc.orgHigh efficiency, diversity-oriented, rapid library generation.Building diverse quinoline cores with varied substitution patterns.

Rational Design Strategies for Improved Potency, Selectivity, and Efficacy

Rational drug design is crucial for transforming a lead compound like this compound into a clinical candidate. This involves a multi-pronged approach combining computational modeling with synthetic chemistry to optimize interactions with the biological target while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound is fundamental. For this compound, key areas for modification include:

The 2-Phenyl Ring: Substituents at the 4'-position have been shown to influence solid tumor activity in related compounds. nih.gov Exploring a range of electron-donating and electron-withdrawing groups can fine-tune electronic properties and create new interactions with the target protein.

The Quinoline Core: The fluorine at the 6-position is critical. Fluorine substitution is a well-known strategy to improve metabolic stability and binding potency. mdpi.com Further modifications at other positions (e.g., C4, C5, C7) could modulate activity and selectivity. pharmacy180.com

The 8-Carboxamide Linker: The amide group itself is a key interaction point. Modifying the substituents on the amide nitrogen can alter solubility, cell permeability, and binding. acs.org

Computational and In Silico Modeling: Molecular docking and molecular dynamics simulations can predict how analogs bind to a target protein, guiding the design of more potent inhibitors. researchgate.netnih.gov These methods can help rationalize observed SAR and prioritize the synthesis of compounds with a higher probability of success, saving time and resources. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties without sacrificing biological activity. For example, the carboxamide group could be replaced with a 1,2,3-triazole, a common amide bioisostere, to potentially enhance ligand-receptor stabilization. nih.gov

Physicochemical Property Optimization: Potency alone is insufficient; a successful drug must have appropriate ADME (absorption, distribution, metabolism, excretion) properties. Rational design can be used to modulate properties like lipophilicity (clogP) and aqueous solubility to improve oral bioavailability and reduce toxicity. acs.org

Table 3: Rational Design Strategies for Optimizing Quinoline-8-Carboxamides
StrategyObjectiveExample Approach
Structure-Activity Relationship (SAR)Identify key functional groups for potency and selectivity.Synthesize analogs with varied substituents on the 2-phenyl and quinoline rings. nih.gov
Target-Based Computational DesignImprove binding affinity and predict selectivity.Use molecular docking to guide the design of derivatives that form optimal interactions with the target's active site. nih.gov
Fluorine SubstitutionEnhance metabolic stability and binding potency.The existing 6-fluoro group is an example; explore fluorination at other positions. nih.gov
Bioisosteric ReplacementImprove pharmacokinetic properties while maintaining activity.Replace the carboxamide linker with bioisosteres like triazoles or sulfonamides. nih.gov
Physicochemical ProfilingOptimize ADME properties for in vivo efficacy.Modify substituents to reduce lipophilicity and improve aqueous solubility. acs.org

Potential for Combination Therapies and Drug Repurposing

The complex nature of diseases like cancer often requires attacking multiple biological pathways simultaneously. Quinoline-based compounds, due to their potential to inhibit key signaling molecules like kinases, are excellent candidates for combination therapies.

Combination with Chemotherapy: A targeted agent like this compound, if developed as a kinase inhibitor, could be used to sensitize cancer cells to traditional DNA-damaging agents. For instance, inhibiting a DDR kinase like ATM would prevent cancer cells from repairing the damage caused by chemotherapy, leading to enhanced cell death. researchgate.net

Combination with Other Targeted Agents: In cancer, resistance often develops through the activation of alternative signaling pathways. Combining inhibitors that target different pathways (e.g., a c-Met inhibitor with an EGFR inhibitor) can prevent or overcome resistance. Clinical studies have already shown the effectiveness of combining quinine (B1679958) derivatives with other anticancer drugs in treating acute myeloid leukemia. nih.gov

Drug Repurposing: The broad biological activity profile of the quinoline scaffold makes it a prime candidate for drug repurposing. ontosight.aibiointerfaceresearch.com A compound initially developed for oncology could be screened against other diseases. For example, the discovery that 2-phenylquinolines have potent anti-coronavirus activity by inhibiting the viral helicase highlights the potential to screen oncology-focused libraries for antiviral or anti-inflammatory applications. nih.gov

Table 4: Potential Combination and Repurposing Strategies
StrategyRationalePotential Combination/Application
Combination with ChemotherapyIncrease efficacy and overcome resistance by inhibiting DNA repair pathways.This compound (as a hypothetical ATM inhibitor) + DNA damaging agents (e.g., Cisplatin).
Combination with Targeted TherapyBlock parallel or downstream signaling pathways to prevent escape mechanisms.A quinoline-based c-Met inhibitor + an EGFR inhibitor in lung cancer.
Combination with ImmunotherapyModulate the tumor microenvironment or immune cell signaling to enhance anti-tumor immunity.Targeting kinases involved in immune regulation + a checkpoint inhibitor (e.g., anti-PD-1).
Drug RepurposingLeverage the broad bioactivity of the quinoline scaffold to find new therapeutic uses.Screening an anticancer quinoline library for antiviral (e.g., helicase inhibitors) or anti-inflammatory activity. nih.gov

Challenges and Opportunities in Quinoline-Based Drug Discovery

Despite the proven success and vast potential of the quinoline scaffold, significant hurdles remain on the path from discovery to clinical application. However, these challenges are balanced by immense opportunities driven by technological and scientific advances.

Challenges:

Toxicity and Off-Target Effects: The planar, aromatic nature of the quinoline ring can lead to DNA intercalation or inhibition of unintended targets like hERG channels, causing toxicity. researchgate.net

Poor Bioavailability: Many quinoline derivatives suffer from low aqueous solubility and high lipophilicity, leading to poor absorption and bioavailability, which can limit their clinical utility. ontosight.airesearchgate.net

High Attrition Rate: A significant percentage of quinoline-based drug candidates fail during clinical trials due to unforeseen toxicity or lack of efficacy, representing a major challenge in their development. ontosight.ai

Development of Resistance: For applications in oncology and infectious diseases, the development of resistance mechanisms by cancer cells or pathogens is a persistent challenge that can render quinoline-based drugs ineffective over time. researchgate.net

Opportunities:

Privileged Scaffold: The quinoline core is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. This versatility allows for the development of drugs against a wide range of diseases. nih.govresearchgate.net

Synthetic Tractability: The quinoline scaffold is readily accessible and can be modified using a vast toolbox of modern synthetic methods. This allows for the creation of large, diverse compound libraries for screening and optimization. researchgate.netrsc.org

Multi-Targeting Potential: The ability of the scaffold to interact with multiple targets can be harnessed to design multi-kinase inhibitors or drugs that modulate several nodes in a disease pathway, which can be more effective than highly selective agents, particularly in complex diseases like cancer. nih.gov

Advanced Drug Delivery: Innovations in drug delivery, such as the use of nanoparticle formulations, offer a promising avenue to overcome the challenges of poor solubility and bioavailability associated with many quinoline derivatives. ontosight.ai

Table 5: Summary of Challenges and Opportunities in Quinoline Drug Discovery
AspectDescription
Challenges - Potential for off-target toxicity and cardiotoxicity.
  • Poor physicochemical properties (solubility, bioavailability). ontosight.ai
  • High failure rate in clinical development. ontosight.ai
  • Acquired drug resistance. researchgate.net
  • Opportunities - Versatile "privileged scaffold" for diverse targets. nih.gov
  • Amenable to advanced synthetic diversification (e.g., C-H activation). rsc.org
  • Potential for rational design of multi-target agents. nih.gov
  • Overcoming pharmacokinetic hurdles with new delivery systems. ontosight.ai
  • Q & A

    Basic Research Questions

    Q. What synthetic strategies are effective for introducing fluorine at the 6-position of quinoline derivatives like 6-Fluoro-2-phenylquinoline-8-carboxamide?

    • Methodological Answer : Fluorination at the 6-position can be achieved via electrophilic fluorination or halogen-exchange reactions. For example, late-stage diversification of quinoline scaffolds (e.g., bromo intermediates) using fluorinating agents like KF or Selectfluor® under controlled conditions is effective. Evidence from multiparallel synthesis of quinoline analogs suggests that protecting the carboxamide group during fluorination prevents side reactions . Post-synthetic modifications, such as Suzuki coupling for phenyl group introduction at the 2-position, are also critical for structural fidelity .

    Q. How can impurities or degradation products of this compound be identified and quantified?

    • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for impurity profiling. For instance, brominated intermediates (e.g., 8-(Bromomethyl)-6-fluoroquinoline) are common synthetic byproducts; their detection requires gradient elution with C18 columns and electrospray ionization (ESI) in positive ion mode . Stability studies under acidic/alkaline conditions can further elucidate degradation pathways.

    Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

    • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions. The fluorine atom at C6 produces distinct coupling patterns in ¹H NMR (e.g., splitting of adjacent protons). Infrared (IR) spectroscopy can confirm the carboxamide group (C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry or regioselectivity .

    Advanced Research Questions

    Q. How does the fluorine substituent at C6 influence the physicochemical and biological properties of quinoline-8-carboxamide derivatives?

    • Methodological Answer : Fluorine enhances lipophilicity and metabolic stability via steric shielding and reduced electron density. Comparative studies of analogs (e.g., 6-chloro vs. 6-fluoro) show that fluorine improves membrane permeability, as measured by logP values and PAMPA assays . However, excessive fluorination may reduce solubility; balance via co-solvents (e.g., DMSO/PBS mixtures) is advised for in vitro assays.

    Q. What contradictions exist in structure-activity relationship (SAR) studies of this compound analogs, and how can they be resolved?

    • Methodological Answer : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). For example, a 10 µM ATP concentration in kinase assays can mask competitive binding of the carboxamide group. Standardizing protocols (e.g., using Z′-factor validated assays) and computational docking (e.g., AutoDock Vina) to predict binding modes can reconcile data .

    Q. What experimental designs optimize the carboxamide group’s role in target engagement while minimizing off-target effects?

    • Methodological Answer : Isosteric replacement (e.g., replacing -CONH₂ with -SO₂NH₂) or bioisosteric modifications (e.g., tetrazole) can enhance selectivity. Parallel synthesis of analogs with varying substituents at C8 (e.g., alkyl vs. aryl groups) allows systematic evaluation. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify binding kinetics to prioritize candidates .

    Q. How can reaction yields be improved for large-scale synthesis of this compound without compromising purity?

    • Methodological Answer : Flow chemistry techniques reduce side reactions by controlling residence time and temperature. For example, continuous-flow fluorination using microreactors improves yield (≥85%) compared to batch methods. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC ensures >98% purity, as validated by GC-MS .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。